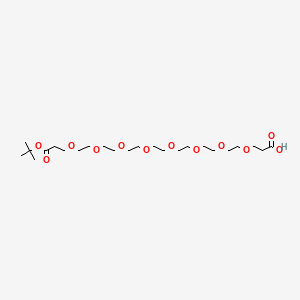

Acid-PEG8-t-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C24H46O12 |

|---|---|

Poids moléculaire |

526.6 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26) |

Clé InChI |

YDPFAKTVABYUIM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG8-t-butyl Ester: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG8-t-butyl ester, a heterobifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a versatile chemical tool composed of a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, a terminal carboxylic acid, and a t-butyl ester protecting group.[1] The monodisperse PEG8 spacer imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous media.[2] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation.[3]

The bifunctional nature of this linker allows for a two-step conjugation strategy, making it a valuable component in the construction of complex bioconjugates.[3] The terminal carboxylic acid can be activated to react with primary amines, while the protected end allows for selective deprotection and further modification.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C24H46O12 | [4] |

| Molecular Weight | 526.6 g/mol | [4] |

| Appearance | Colorless to pale yellow oil or solid | [3] |

| Purity | Typically >98% | [4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C for long-term stability | [4] |

Synthesis and Characterization

Characterization of the final product is crucial to ensure its identity and purity. The primary methods for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the repeating ethylene (B1197577) glycol units and the t-butyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Deprotection of the t-butyl Ester

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for conjugation. This is typically achieved under acidic conditions.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Protocol:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution, typically at a concentration of 20-50% (v/v).[3]

-

Stir the reaction mixture at room temperature for 1-4 hours.[3]

-

Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the product by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[3]

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the newly exposed carboxylic acid can be activated and conjugated to an amine-containing molecule, such as a protein, peptide, or a small molecule ligand.

Materials:

-

Deprotected PEG8-conjugate (with a terminal carboxylic acid)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., antibody, VHL ligand)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Activation: Dissolve the deprotected PEG8-conjugate in an anhydrous solvent like DMF or DMSO. Add EDC and NHS to activate the carboxylic acid, forming a more stable NHS ester. Stir the reaction for 1-2 hours at room temperature.[3]

-

Conjugation: Add the activated PEG8-NHS ester solution to the amine-containing molecule in a suitable reaction buffer. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[3]

Applications in Drug Development

The unique properties of this compound make it a valuable linker in the development of targeted therapeutics.

PROTACs

In the context of PROTACs, the PEG8 linker connects a target-binding ligand and an E3 ligase ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3] The hydrophilicity of the PEG8 linker can also improve the solubility and cell permeability of the PROTAC molecule.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. purepeg.com [purepeg.com]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: A Technical Guide to Bifunctional PEG Linkers with Carboxylic Acid and t-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and pharmacokinetic profile of the entire construct. Among the most versatile and widely adopted linkers are the heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives, specifically those featuring a terminal carboxylic acid and a t-butyl ester. This orthogonal design offers a powerful platform for the sequential and controlled conjugation of distinct molecular entities.

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of bifunctional PEG linkers possessing a free carboxylic acid and a t-butyl protected carboxyl group. It includes detailed experimental protocols, a comprehensive summary of physicochemical data, and visual diagrams of relevant biological pathways and experimental workflows to empower researchers in their drug development endeavors.

Core Concepts and Advantages

Heterobifunctional PEG linkers with carboxylic acid and t-butyl ester functionalities offer a strategic advantage in multi-step conjugation schemes. The core principle lies in their "orthogonal" protecting group strategy.[1] The free carboxylic acid provides a reactive handle for immediate conjugation, typically to an amine-containing molecule, through stable amide bond formation. The t-butyl ester, conversely, serves as a robust protecting group for a second carboxylic acid, which remains inert during the initial conjugation step. This ester can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a new, reactive carboxylic acid for a subsequent conjugation reaction.[1]

The PEG backbone itself imparts several beneficial properties, including enhanced hydrophilicity and solubility of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles through a longer circulation half-life.[2] The ability to precisely control the length of the PEG chain allows for the fine-tuning of these properties and optimization of the spatial separation between the conjugated molecules.

Physicochemical Properties of Carboxylic Acid-PEG-t-Butyl Ester Linkers

The selection of a PEG linker with the appropriate length is crucial for optimizing the performance of a bioconjugate. The following table summarizes the key physicochemical properties of commercially available α-carboxylic acid-ω-t-butyl ester PEG linkers with varying numbers of ethylene (B1197577) glycol units.

| Number of PEG Units (n) | Compound Name | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3 | Acid-PEG3-t-butyl ester | 264.31 | 1807539-06-5 | >95% |

| 4 | Acid-PEG4-t-butyl ester | 308.36 | 1347750-71-3 | >95% |

| 5 | Acid-PEG5-t-butyl ester | 352.42 | N/A | >95% |

| 6 | Acid-PEG6-t-butyl ester | 396.47 | N/A | >95% |

| 8 | Acid-PEG8-t-butyl ester | 484.58 | N/A | >98% |

| 9 | Acid-PEG9-t-butyl ester | 528.63 | 2154502-15-7 | >98% |

| 12 | Acid-PEG12-t-butyl ester | 660.80 | N/A | >95% |

Note: Data compiled from various commercial supplier catalogs. CAS numbers may not be available for all PEG lengths.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, deprotection, and conjugation of bifunctional PEG linkers with carboxylic acid and t-butyl ester groups.

Protocol 1: Synthesis of a Heterobifunctional HOOC-PEG-O-t-butyl Linker from PEG-diol

This protocol outlines a versatile route for the synthesis of a heterobifunctional PEG linker starting from a symmetrical PEG-diol. The key steps involve the monotosylation of the PEG-diol, followed by the conversion of the tosyl group to a t-butyl ester and oxidation of the remaining hydroxyl group to a carboxylic acid.

Materials:

-

Polyethylene glycol diol (HO-PEGn-OH)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Potassium t-butoxide

-

t-Butyl bromoacetate (B1195939)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Monotosylation of PEG-diol:

-

Dissolve PEG-diol (1 equivalent) in a minimal amount of DCM and cool to 0°C.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride (1 equivalent) in DCM to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with 1M HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the monotosylated PEG (HO-PEGn-OTs).

-

-

Formation of the t-Butyl Ester:

-

Dissolve the monotosylated PEG (1 equivalent) in anhydrous toluene.

-

Add potassium t-butoxide (1.2 equivalents) and stir the mixture at room temperature for 1 hour.

-

Add t-butyl bromoacetate (1.5 equivalents) and stir the reaction at room temperature for 18 hours.[1]

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain HO-PEGn-O-t-butyl ester.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the HO-PEGn-O-t-butyl ester (1 equivalent) in acetone (B3395972) and cool to 0°C.

-

Slowly add Jones reagent to the solution until the orange color persists.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by adding isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, HOOC-PEGn-O-t-butyl ester.

-

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the selective removal of the t-butyl ester protecting group to expose the terminal carboxylic acid.

Materials:

-

COOH-PEGn-O-t-butyl ester linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

Procedure:

-

Dissolve the t-butyl ester-protected PEG linker in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.

-

Stir the reaction mixture at room temperature for 2-5 hours.[3] The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.

-

The resulting deprotected PEG linker can often be precipitated by the addition of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and dry under vacuum.[3]

Protocol 3: EDC/NHS Coupling of the Carboxylic Acid Terminus to an Antibody

This protocol details the conjugation of the free carboxylic acid end of the PEG linker to the primary amine groups (e.g., lysine (B10760008) residues) of a monoclonal antibody.

Materials:

-

Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

Carboxylic acid-PEG-linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL.

-

-

Activation of the PEG Linker:

-

Conjugation to the Antibody:

-

Immediately add the activated PEG linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized for the desired drug-to-antibody ratio (DAR).[6]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Remove unreacted linker and other small molecules by SEC or TFF.[] Hydrophobic interaction chromatography (HIC) can also be used for purification and to separate species with different DARs.[]

-

-

Characterization:

-

Characterize the purified ADC for protein concentration, DAR, and aggregation levels.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the chemical and biological processes involving these linkers.

Synthesis and Conjugation Workflow

Caption: General workflow for the synthesis and sequential conjugation using a COOH-PEG-O-tBu linker.

PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

A key application of these linkers is in the construction of PROTACs. The following diagram illustrates the signaling pathway disrupted by a BTK-targeting PROTAC. BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, and its degradation can inhibit the proliferation of malignant B-cells.[3][8]

Caption: PROTAC-mediated degradation of BTK disrupts the B-Cell Receptor (BCR) signaling pathway.

Conclusion

Bifunctional PEG linkers featuring a carboxylic acid and a t-butyl ester are indispensable tools in modern drug development. Their orthogonal reactivity, coupled with the beneficial properties of the PEG backbone, provides a robust and flexible platform for the construction of complex bioconjugates like ADCs and PROTACs. The detailed protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of these linkers in creating next-generation therapeutics. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of these well-defined chemical linkers will undoubtedly remain at the forefront of biomedical innovation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Solubility and Stability of Acid-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Acid-PEG8-t-butyl ester, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document details the physicochemical properties that influence its behavior in various experimental settings, offers detailed experimental protocols for its analysis, and presents data in a structured format for ease of interpretation.

Introduction to this compound

This compound is a versatile chemical tool featuring a carboxylic acid group at one terminus of a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protecting group at the other. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, while the t-butyl ester offers a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This differential reactivity is crucial for controlled, stepwise conjugation strategies in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Solubility Profile

The solubility of this compound is governed by the interplay between its hydrophilic PEG chain and its more hydrophobic t-butyl ester and alkyl components. The presence of the PEG8 chain significantly enhances its solubility in aqueous media and a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly listed as a suitable solvent in supplier technical data sheets.[2][3] |

| Dichloromethane (DCM) | Soluble | Frequently used as a solvent for reactions and purification.[2][3] |

| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions involving PEG linkers.[2][3] |

| Methanol | Soluble | Polyethylene glycol, the core component, is known to be soluble in methanol. |

| Chloroform | Soluble | The overall structure allows for solubility in chlorinated solvents. |

| Tetrahydrofuran (THF) | Soluble | A suitable organic solvent for PEG-containing molecules. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of this compound is the shake-flask method followed by a suitable analytical quantification.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Tightly cap the vial and agitate it at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-CAD or HPLC-ELSD method, as PEG linkers lack a strong UV chromophore.

-

The solubility is reported in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical consideration, particularly the lability of the t-butyl ester group. This group is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions to reveal the terminal carboxylic acid.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester. This reaction proceeds via a unimolecular mechanism (SN1-type), where the protonated ester undergoes cleavage to form a stable tert-butyl carbocation and the deprotected PEG-acid.

Caption: Acid-catalyzed hydrolysis of the t-butyl ester group.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Stressor | Expected Stability | Primary Degradation Product |

| Acidic | Low pH (e.g., pH < 4) | Low. The t-butyl ester is readily hydrolyzed.[1][2][3][4] | Acid-PEG8-COOH, tert-butanol |

| Neutral | pH 6-8 | High. The t-butyl ester is generally stable. | Negligible degradation |

| Basic | High pH (e.g., pH > 9) | Moderate to High. t-Butyl esters are relatively resistant to base-catalyzed hydrolysis compared to other esters. | Minimal hydrolysis expected |

| Thermal | Elevated Temperature (e.g., 40-80°C) | Moderate. Stability will decrease with increasing temperature. Hydrolysis rates will be accelerated. | Dependent on pH |

| Oxidative | e.g., H₂O₂ | Moderate. The PEG chain can be susceptible to oxidative degradation, leading to chain cleavage. | Various PEG fragments |

| Photolytic | UV/Visible Light | High. The molecule does not contain significant chromophores, suggesting good photostability. | Negligible degradation |

| Storage | -20°C, protected from moisture | High. Recommended for long-term storage to minimize any potential degradation.[2][3][5] | Negligible degradation |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Stop the degradation by neutralizing the solution (for acid and base hydrolysis samples) or by dilution.

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. An HPLC system coupled with a CAD or ELSD is recommended. A reversed-phase C18 column with a gradient elution of water and acetonitrile/methanol is a common starting point.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of major degradation products formed.

-

The goal is typically to achieve 5-20% degradation to ensure that the analytical method can effectively separate and detect the degradants.[6]

-

Conclusion

This compound offers favorable solubility in a variety of solvents pertinent to bioconjugation and drug delivery, a direct benefit of its PEGylated structure. The key stability consideration is the acid-labile nature of the t-butyl ester, which is a functional feature for its application as a protected linker. Understanding these solubility and stability characteristics is paramount for the successful design of synthetic routes, formulation strategies, and analytical methods. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the performance of this compound in their specific applications.

References

- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-PEG25-t-butyl ester | BroadPharm [broadpharm.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. pH-sensitive PEG lipids containing orthoester linkers: new potential tools for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Strategic Role of the PEG8 Spacer in Acid-PEG8-t-butyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile bifunctional linker, Acid-PEG8-t-butyl ester, plays a pivotal role in the development of advanced therapeutics, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The incorporation of a discrete eight-unit polyethylene (B3416737) glycol (PEG8) spacer is not a mere structural whim but a strategic design choice that profoundly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This technical guide delves into the core functions of the PEG8 spacer within this molecule, providing a comprehensive overview of its impact on drug design and development.

Core Functionality of the PEG8 Spacer

The PEG8 spacer in this compound serves as a flexible, hydrophilic bridge connecting two molecular entities. Its primary roles are multifaceted and crucial for optimizing the performance of the final bioconjugate.

Key Functions:

-

Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of often hydrophobic drug molecules or protein ligands. This is a critical factor for bioavailability and formulation development.[1][2][3]

-

Improved Pharmacokinetics: The PEG8 spacer can increase the hydrodynamic radius of the conjugated molecule, which in turn can reduce renal clearance and extend the plasma half-life. This leads to sustained exposure of the target tissue to the therapeutic agent.

-

Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the conjugated molecule, thereby reducing its recognition by the immune system and minimizing the risk of an adverse immune response.

-

Optimized Spatial Orientation: In complex molecular architectures like PROTACs, the length and flexibility of the PEG8 spacer are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. This spatial optimization is essential for efficient ubiquitination and subsequent degradation of the target protein.

-

Increased Stability: The PEG chain can provide a protective hydrophilic shield around the conjugated molecule, enhancing its stability by preventing aggregation and protecting it from enzymatic degradation.[1][3]

Physicochemical Properties of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. This allows for a controlled, stepwise conjugation strategy.

| Property | Value |

| Molecular Formula | C24H46O12 |

| Molecular Weight | 526.6 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Functional Group 1 | Carboxylic Acid (-COOH) |

| Functional Group 2 | tert-Butyl ester (-C(O)O-t-Bu) |

| Storage Condition | -20°C |

Data sourced from BroadPharm.

The carboxylic acid can be activated to react with amine groups on a target molecule, while the t-butyl ester serves as a protecting group for another carboxylic acid functionality. This protecting group can be selectively removed under acidic conditions to allow for subsequent conjugation steps.

Impact of PEG8 Conjugation on Biological Activity (Qualitative)

| Parameter | Unconjugated Molecule | PEG8-Conjugated Molecule | Rationale |

| Aqueous Solubility | Low to Moderate | High | The hydrophilic ethylene (B1197577) glycol units of the PEG8 linker increase the overall hydrophilicity of the conjugate. |

| Cell Permeability | Variable | Generally Increased | The flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane. |

| In Vitro Potency (IC50/DC50) | Potentially Higher | May be slightly reduced | The PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target protein. However, improved solubility can sometimes counteract this effect. |

| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance. |

| In Vivo Efficacy | Variable | Potentially Enhanced | The improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes. |

| Immunogenicity | Can be immunogenic | Reduced | The PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system. |

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for successful bioconjugation. The following are generalized methodologies.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the reactive carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge or filter to collect the product.

-

Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once deprotected, the resulting carboxylic acid can be activated and conjugated to an amine-containing biomolecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

-

Deprotected PEG8-conjugate (with a terminal carboxylic acid)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation:

-

Dissolve the deprotected PEG8-conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.

-

Stir for 1-2 hours at room temperature.

-

-

Conjugation:

-

Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule will depend on the desired degree of labeling.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

-

Visualizing Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

The following diagrams illustrate a generalized workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs | Semantic Scholar [semanticscholar.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The t-Butyl Ester: A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl or tBu) ester is a pivotal protecting group for carboxylic acids in the arsenal (B13267) of synthetic organic chemistry. Its widespread application stems from a unique combination of steric hindrance and electronic properties, rendering it remarkably stable to a broad spectrum of reagents and reaction conditions, yet susceptible to facile cleavage under specific acidic environments. This unique stability profile makes it an indispensable tool in multi-step syntheses of complex molecules, including pharmaceuticals and peptides. This in-depth technical guide provides a thorough examination of the t-butyl ester protecting group, encompassing its introduction, cleavage, and strategic application, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of the t-Butyl Ester Protecting Group

The efficacy of the t-butyl ester as a protecting group is rooted in its steric bulk and the stability of the tertiary carbocation that is formed upon its cleavage. The large t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it inert to many common reagents such as organometallics, hydrides, and basic hydrolysis conditions that would readily cleave less hindered esters (e.g., methyl or ethyl esters).[1][2]

Deprotection is typically achieved under acidic conditions, proceeding through a mechanism that involves the formation of a stable tert-butyl cation. This carbocation is then quenched, often by elimination to form isobutylene (B52900), a volatile gas, which conveniently shifts the equilibrium of the reaction towards the deprotected carboxylic acid.[3][4]

Introduction of the t-Butyl Ester Protecting Group (Esterification)

Several methods are employed for the formation of t-butyl esters, with the choice of method often dictated by the substrate's sensitivity and the desired scale of the reaction.

Methods of Esterification

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Addition of Isobutylene | Carboxylic acid, isobutylene, cat. H₂SO₄ or TfOH | Dichloromethane (B109758) (DCM), low temperature (-78 °C to rt) | High yielding, utilizes inexpensive starting materials.[1][5] | Requires handling of a gaseous reagent; strong acid can be incompatible with sensitive substrates. |

| Reaction with tert-Butanol (B103910) | Carboxylic acid, tert-butanol, DCC, DMAP | DCM, 0 °C to rt | Mild conditions, suitable for a wide range of substrates. | DCC can cause allergic reactions; removal of DCU byproduct can be challenging. |

| Transesterification | Methyl or ethyl ester, potassium tert-butoxide | Diethyl ether, 0 °C to rt | Useful when the parent carboxylic acid is unstable or difficult to handle.[6] | Requires an existing ester; the presence of a strong base may not be tolerated by all substrates. |

| Using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carboxylic acid, Boc₂O, DMAP | Acetonitrile or DCM, rt | Mild conditions, commercially available reagents. | Can be expensive for large-scale synthesis. |

| Using tert-Butyl Bromoacetate (B1195939) | Alkylation of a nucleophile with tert-butyl bromoacetate | Various bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF, acetonitrile) | Introduces an acetate (B1210297) spacer with a protected carboxylic acid. | The reagent is a lachrymator and requires careful handling.[3][7] |

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid using Isobutylene and Sulfuric Acid

-

A solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath.

-

A stream of isobutylene gas is bubbled through the solution for 10-15 minutes, ensuring an excess of the reagent.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv) is added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired t-butyl ester.

Protocol 2: Esterification using tert-Butanol and DCC/DMAP

-

To a solution of the carboxylic acid (1.0 equiv), tert-butanol (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous DCM at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

-

The reaction is monitored by TLC for the disappearance of the starting carboxylic acid.

-

Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the pure t-butyl ester.

Cleavage of the t-Butyl Ester Protecting Group (Deprotection)

The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate to ensure selective deprotection without affecting other acid-labile groups.

Methods of Deprotection

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | TFA (neat or in DCM) | DCM, 0 °C to rt, 1-5 hours | High yielding, volatile byproducts are easily removed.[8][9] | Strong acid can cleave other acid-sensitive groups like Boc.[10] |

| Zinc Bromide (ZnBr₂) | ZnBr₂ | DCM, rt, 12-24 hours | Chemoselective cleavage in the presence of some other acid-labile groups (e.g., PhF protected amines).[4][11] | Can be slower than TFA; may not be effective for all substrates. |

| Aqueous Phosphoric Acid | H₃PO₄ (aq) | Dioxane or other co-solvents, rt to elevated temperatures | Milder than TFA, can offer selectivity.[12] | May require higher temperatures and longer reaction times. |

| Thermal Deprotection | Heat | Protic solvents (e.g., water, alcohols), 120-240 °C in a sealed vessel | Reagent-free, environmentally friendly.[13] | Requires high temperatures which may not be suitable for thermally sensitive molecules. |

Quantitative Data on Deprotection with Zinc Bromide

The following table summarizes the yields for the deprotection of various N-(PhF)amino acid tert-butyl esters using zinc bromide, demonstrating the utility of this method for chemoselective cleavage.[4]

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(PhF)alanine tert-butyl ester | N-(PhF)alanine | 75 |

| 2 | N-(PhF)valine tert-butyl ester | N-(PhF)valine | 80 |

| 3 | N-(PhF)leucine tert-butyl ester | N-(PhF)leucine | 85 |

| 4 | N-(PhF)phenylalanine tert-butyl ester | N-(PhF)phenylalanine | 82 |

Experimental Protocols

Protocol 3: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

-

The t-butyl ester (1.0 equiv) is dissolved in a 1:1 mixture of DCM and TFA at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 to 5 hours.[8]

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure using a rotary evaporator.[8]

-

The residue is co-evaporated with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

-

The crude carboxylic acid is often of sufficient purity for subsequent steps, but can be further purified by crystallization or chromatography if necessary.

Protocol 4: Chemoselective Deprotection using Zinc Bromide

-

To a solution of the N-(PhF)amino acid tert-butyl ester (1.0 equiv) in anhydrous DCM is added zinc bromide (5.0 equiv).[4]

-

The resulting suspension is stirred vigorously at room temperature for 24 hours.[11]

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude N-(PhF)amino acid is purified by flash chromatography.

Mechanistic Insights and Strategic Applications

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a t-butyl ester proceeds through a well-established AAL1-type mechanism.

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Orthogonality in Peptide Synthesis

The t-butyl ester finds extensive use in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. In this approach, the α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains (e.g., the carboxylic acids of aspartic and glutamic acid) are protected as t-butyl esters. This orthogonal protection scheme allows for the selective removal of the Fmoc group with a base (e.g., piperidine) to enable peptide bond formation, while the t-butyl esters remain intact. The t-butyl protecting groups are then removed in the final step of the synthesis during the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[14][15]

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Conclusion

The t-butyl ester protecting group is a robust and versatile tool in modern organic synthesis. Its unique stability profile, characterized by resilience to a wide array of reagents and facile removal under acidic conditions, has solidified its position as a protecting group of choice in numerous synthetic endeavors, from complex natural product synthesis to the routine production of peptides. A thorough understanding of the various methods for its introduction and cleavage, as well as its strategic deployment in orthogonal protection schemes, is essential for researchers and professionals in the field of drug development and chemical sciences. The judicious application of the t-butyl ester will undoubtedly continue to enable the efficient and successful synthesis of novel and intricate molecular architectures.

References

- 1. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to Acid-PEG8-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation and drug delivery. Its unique structure, featuring a terminal carboxylic acid and a t-butyl ester protected carboxylic acid, allows for controlled, sequential conjugations, making it an invaluable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below. This discrete PEG (dPEG®) linker possesses a defined chain length of eight ethylene (B1197577) glycol units, ensuring batch-to-batch consistency and a precise spacer length.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₁₂ | [1][2] |

| Molecular Weight | 526.6 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow oil or solid | |

| Purity | Typically >95-98% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C for long-term stability | [1] |

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

1. Deprotection of the t-butyl Ester to Reveal the Carboxylic Acid

This protocol is a critical first step to enable conjugation at the t-butyl ester terminus. The t-butyl group is readily cleaved under acidic conditions.

-

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution, typically at a concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

2. General Bioconjugation via the Carboxylic Acid Group (Post-Deprotection)

Once the t-butyl ester has been removed, the newly exposed carboxylic acid can be activated and conjugated to a biomolecule containing a primary amine.

-

Materials:

-

Deprotected PEG8-linker (with a free carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Biomolecule (e.g., antibody, peptide) in an appropriate reaction buffer

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Activation: Dissolve the deprotected PEG8-linker in the anhydrous solvent. Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

-

Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

-

Visualizing Experimental Workflows and Applications

The following diagrams illustrate the logical flow of key processes involving this compound.

Caption: A simplified workflow for the deprotection and subsequent bioconjugation.

Caption: Conceptual overview of PROTAC synthesis and its mechanism of action.

References

A Technical Guide to Acid-PEG8-t-butyl ester: Commercial Sources, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acid-PEG8-t-butyl ester, a heterobifunctional crosslinker widely utilized in bioconjugation and drug development. This document details its commercial sources, key chemical and physical properties, and provides detailed protocols for its application, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile tool in the field of bioconjugation. It features a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain that imparts hydrophilicity and biocompatibility to the conjugated molecules.[1] The molecule is flanked by a carboxylic acid group and a t-butyl ester protected carboxylic acid. This orthogonal design allows for a two-step conjugation strategy. The free carboxylic acid can be activated to react with primary amines on a biomolecule, while the t-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a second carboxylic acid for further modification.[2][3] This bifunctionality makes it an invaluable linker for creating complex bioconjugates.

Commercial Sources and Properties

A number of chemical suppliers provide this compound for research and development purposes. The table below summarizes the key quantitative data from several prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions | Solubility |

| BroadPharm | BP-26108 | >98% | 526.6 | N/A | -20°C | Water, DMSO, DCM, DMF |

| AxisPharm | N/A | ≥95% | N/A | N/A | -20°C | N/A |

| MedchemExpress | HY-152906 | N/A | N/A | N/A | Room temperature (short term) | N/A |

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following protocols detail the deprotection of the t-butyl ester and the subsequent conjugation of the free carboxylic acid to an amine-containing biomolecule.

Deprotection of the t-butyl Ester

The t-butyl ester group is a robust protecting group that can be selectively cleaved under acidic conditions to yield a free carboxylic acid.[2]

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution, typically at a concentration of 20-50% (v/v).[2]

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.[2]

-

Collect the product by centrifugation or filtration.

-

Wash the product with cold diethyl ether and dry under vacuum.

General Bioconjugation Protocol (Post-Deprotection)

Once the t-butyl ester is deprotected, the newly revealed carboxylic acid can be activated and conjugated to a primary amine on a biomolecule, such as a protein or peptide, to form a stable amide bond.[2]

Materials:

-

Deprotected PEG8-conjugate (with a terminal carboxylic acid)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule (e.g., antibody, protein)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4 or glycine (B1666218) solution)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation:

-

Dissolve the deprotected PEG8-conjugate in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[2]

-

Add EDC and NHS to the solution to activate the carboxylic acid, forming an NHS ester.[2]

-

Stir the reaction for 1-2 hours at room temperature.[2]

-

-

Conjugation:

-

Add the activated PEG8-NHS ester to the biomolecule solution in the reaction buffer. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.[2]

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

-

-

Quenching:

-

Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[2]

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[2]

-

Applications in Drug Development

The unique characteristics of this compound make it a valuable component in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the PEG8 linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can enhance the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The PEG8 linker plays a crucial role in connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6]

Visualizations

The following diagrams illustrate the experimental workflow for bioconjugation and the mechanism of action for PROTACs.

Caption: A generalized experimental workflow for bioconjugation using this compound.

Caption: Simplified signaling pathway illustrating the mechanism of action of a PROTAC molecule.[5]

References

- 1. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

Navigating the Landscape of PROTAC and ADC Development: A Technical Guide to the Safe Handling of Acid-PEG8-t-butyl Ester

For Immediate Release

This technical guide provides an in-depth overview of the safety protocols and handling procedures for Acid-PEG8-t-butyl ester, a key building block in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the use of this bifunctional PEG linker.

This compound is a versatile molecule featuring a carboxylic acid and a t-butyl ester. This structure allows for the conjugation of the carboxylic acid with alcohols or amines, while the t-butyl ester can be hydrolyzed under acidic conditions.[1] This functionality makes it a valuable component in the synthesis of complex bioconjugates.

Section I: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value |

| Molecular Formula | C24H46O12[1] |

| Molecular Weight | 526.6 g/mol [1] |

| Purity | Typically >98%[1] |

| Appearance | Not explicitly stated, but related PEG esters are described as colorless to pale yellow oil or solid. |

| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF).[1] |

| Storage Condition | -20°C[1] |

Section II: Safety and Hazard Information

Potential Hazards based on a related compound (Acid-PEG8-NHS ester): [2]

-

Acute Oral Toxicity: Harmful if swallowed.[2]

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Precautionary Statements: [2]

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Section III: Experimental Protocols and Handling

Proper experimental design and adherence to established protocols are critical for both safety and the successful application of this compound.

General Handling and Storage

-

Storage: Store at -20°C for long-term stability.[1]

-

Engineering Controls: Use only in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves.

-

Eye Protection: Wear safety goggles or a face shield.[2]

-

Lab Coat: A standard laboratory coat is required.

-

-

General Hygiene: Wash thoroughly after handling. Wash contaminated clothing before reuse.[2]

Deprotection of the t-butyl Ester

A key application of this molecule involves the removal of the t-butyl protecting group to reveal a reactive carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the product by centrifugation or filtration.

-

Wash the product with cold diethyl ether and dry under a vacuum.

Section IV: Visualizing Workflows and Safety Relationships

To further clarify the handling and safety procedures, the following diagrams have been generated using the DOT language.

Caption: A typical experimental workflow for handling this compound.

Caption: Logical relationship of safety precautions for laboratory work.

Section V: Conclusion

This compound is an enabling tool for the development of innovative bioconjugates. While it offers significant advantages in the synthesis of PROTACs and ADCs, a thorough understanding of its properties and adherence to strict safety protocols are paramount. By following the guidelines outlined in this technical guide, researchers can ensure a safe and effective laboratory environment for their groundbreaking work.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Users should always consult available safety documentation and institutional safety guidelines before handling any chemical.

References

introduction to PEGylation with Acid-PEG8-t-butyl ester

An In-Depth Technical Guide to PEGylation with Acid-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, and its application in PEGylation. PEGylation is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2]

Introduction to this compound

This compound is a versatile, discrete PEG (dPEG®) linker featuring eight ethylene (B1197577) glycol units. This structure provides a hydrophilic and flexible spacer that is invaluable in bioconjugation.[3] Its key feature is its bifunctional nature: it possesses a terminal carboxylic acid and a t-butyl ester-protected carboxylic acid at the other end.[4][5] This "orthogonal" protection strategy allows for sequential and controlled conjugation of two different molecules, making it a powerful tool in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6]

The polyethylene glycol chain enhances the solubility and stability of the conjugated molecule, increases its hydrodynamic volume to reduce renal clearance, and can shield it from proteolytic degradation and immune recognition.[2][7][8]

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C24H46O12 | [4] |

| Molecular Weight | 526.6 g/mol | [4] |

| Appearance | Colorless to pale yellow oil or solid | |

| Purity | Typically >95-98% | [4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C for long-term stability | [4] |

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its capacity for a two-step, directional conjugation. The free carboxylic acid can be reacted first, leaving the t-butyl ester intact. Subsequently, the t-butyl group can be removed under acidic conditions to reveal a second carboxylic acid for another conjugation reaction.

Quantitative Impact of PEGylation

PEGylation significantly alters the physicochemical and pharmacokinetic properties of a molecule. While the exact impact is dependent on the parent molecule and the extent of PEGylation, general trends are well-documented.[7] The following table summarizes the typical effects of conjugating a therapeutic protein with a PEG8 linker.

| Parameter | Unconjugated Molecule | PEG8-Conjugated Molecule | Rationale & Reference(s) |

| Aqueous Solubility | Low to Moderate | High | The hydrophilic ethylene glycol units increase the overall hydrophilicity of the conjugate.[3][9] |

| Metabolic Stability | Variable | Generally Increased | The PEG chain can sterically hinder access by proteolytic enzymes, prolonging its half-life.[3][9] |

| In Vivo Half-Life | Short | Increased | The increased hydrodynamic size reduces renal clearance, a primary elimination pathway for smaller molecules.[2][8] |

| Bioavailability | Variable | Generally Increased | Improved solubility and stability lead to better absorption and distribution in vivo.[9] |

| In Vitro Potency (IC50/DC50) | Potentially Higher | May be slightly reduced | The PEG chain can introduce steric hindrance, potentially lowering the binding affinity to the target. This is often offset by improved pharmacokinetics in vivo.[8][9] |

| Immunogenicity | Possible | Generally Reduced | The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system.[8] |

Key Applications and Signaling Pathways

This compound is frequently employed in the construction of advanced therapeutics like PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] A PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker like PEG8.[4] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[10]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells.[11] The linker connecting the antibody and the payload is crucial for the ADC's stability in circulation and its payload-release mechanism.[12] A hydrophilic PEG8 linker can improve the ADC's solubility and pharmacokinetic profile.

The typical mechanism involves the ADC binding to a specific antigen on the cancer cell surface, followed by internalization.[13][14] The ADC is then trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload to kill the cell.[14]

Experimental Protocols

The following are detailed, representative protocols for the deprotection of the t-butyl ester and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).

Protocol 1: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group from a PEG8-t-butyl ester conjugate to reveal a reactive carboxylic acid.

Materials:

-

Lyophilized Molecule-PEG8-t-butyl ester conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) [Warning: Corrosive]

-

Cold diethyl ether

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

-

Dissolution: Dissolve the lyophilized Molecule-PEG8-t-butyl ester conjugate in anhydrous DCM.

-

Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).[15] The reaction is typically performed at room temperature.

-

Incubation: Stir the reaction mixture for 1-4 hours.[15] Monitor the deprotection progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

TFA Removal: Remove the TFA and DCM under reduced pressure (rotary evaporation).

-

Precipitation: To remove residual TFA, dissolve the crude product in a minimal amount of DCM and precipitate the deprotected conjugate by adding it dropwise to a stirred beaker of cold diethyl ether.

-

Purification: Collect the precipitate by centrifugation or filtration. Further purify the deprotected Molecule-PEG8-Acid using SEC or dialysis to remove any remaining TFA and byproducts.[16]

Protocol 2: Activation and Conjugation to a Protein

This protocol details the activation of the newly revealed carboxylic acid using EDC/NHS chemistry and its conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

Purified Molecule-PEG8-Acid

-

Target protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reagent Preparation:

-

Activation of Carboxylic Acid:

-

Conjugation to Protein:

-

Immediately add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[16] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[16][17]

-

The reaction is most efficient at a pH between 7.0 and 8.5.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[15]

-

-

Quenching:

-

(Optional) Add Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.[15]

-

-

Purification:

-

Characterization:

-

Analyze the final conjugate using SDS-PAGE (to observe the increase in molecular weight) and HPLC (to assess purity and degree of PEGylation). Mass spectrometry can be used to confirm the final product structure.

-

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. benchchem.com [benchchem.com]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. mdpi.com [mdpi.com]

- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Lynchpin of Bioconjugation: A Technical Guide to Acid-PEG8-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, the precise and stable linkage of molecules is paramount. This guide delves into the core principles of bioconjugation utilizing Acid-PEG8-t-butyl ester, a versatile heterobifunctional linker that has become a cornerstone in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a discrete eight-unit polyethylene (B3416737) glycol (PEG) chain, a carboxylic acid, and a t-butyl ester protecting group, offers a strategic advantage in the multi-step synthesis of complex bioconjugates.

Core Principles and Advantages

This compound serves as a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugated biomolecule. The PEG8 moiety, with its defined length, provides a balance of hydrophilicity and hydrodynamic radius, which can reduce renal clearance and potentially decrease the immunogenicity of the final conjugate.

The key to its utility lies in its bifunctional nature. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on proteins or antibodies. The t-butyl ester acts as a protecting group for a second carboxylic acid, which can be selectively removed under acidic conditions to reveal a new reactive site for further modification. This two-step activation and conjugation strategy allows for controlled and sequential bioconjugation reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of bioconjugates utilizing PEG8 linkers.

| Parameter | Unconjugated Molecule | Molecule Conjugated with PEG8 | Rationale for Difference |

| Solubility | Variable | Generally Increased | The hydrophilic nature of the PEG8 chain improves solubility in aqueous media. |

| Cell Permeability | Variable | Generally Increased | The flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane. |

| Metabolic Stability | Variable | Generally Increased | The PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life in vitro. |

| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance. Clearance rates have been observed to increase rapidly for conjugates with PEG linkers smaller than PEG8.[1] |

| Immunogenicity | Can be immunogenic | Reduced | The PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system. |

Table 1: Comparison of Physicochemical and In Vivo Properties.

| PROTAC Linker | DC50 (nM) | Dmax (%) |

| PEG4 | >100 | <50 |

| PEG8 | 10 - 50 | >80 |

| PEG12 | 50 - 100 | ~70 |

Table 2: Influence of PEG Linker Length on PROTAC Efficiency. (Illustrative data compiled from various sources)

Experimental Protocols

Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the this compound conjugate in DCM.

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge or filter to collect the product.

-

Wash the product with cold diethyl ether and dry under vacuum.

Activation of the Carboxylic Acid and Bioconjugation to a Protein

This protocol details the activation of the deprotected PEG8-acid to an NHS ester and its subsequent conjugation to an amine-containing biomolecule.

Materials:

-

Deprotected PEG8-acid

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

-